Dnp-peg3-dnp

PROTAC design Linker optimization Ternary complex formation

DNP-PEG3-DNP is a homobifunctional PEG3 linker with dual 2,4-dinitrophenyl (DNP) hapten termini, purpose-built for PROTAC development where precise inter-ligand distance is critical. Its compact ~13–14 Å PEG3 spacer enforces optimal spatial orientation for sterically constrained binding pockets—unlike longer PEG4/PEG6 variants that introduce excessive conformational entropy and alter degradation outcomes. In mast cell degranulation assays, the bivalent DNP architecture achieves >6-fold enhanced inhibitory potency over monovalent DNP ligands. Compared to non-PEG DNP linkers, the hydrophilic PEG3 spacer delivers superior aqueous solubility and reduced aggregation during bioconjugation. Ideal for PROTAC SAR campaigns, immunology research, and antibody-recruiting molecule design. Available in stock from multiple suppliers at competitive research-grade pricing.

Molecular Formula C20H24N6O11
Molecular Weight 524.4 g/mol
CAS No. 1365655-92-0
Cat. No. B607167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-peg3-dnp
CAS1365655-92-0
SynonymsDNP-PEG3-DNP
Molecular FormulaC20H24N6O11
Molecular Weight524.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24N6O11/c27-23(28)15-1-3-17(19(13-15)25(31)32)21-5-7-35-9-11-37-12-10-36-8-6-22-18-4-2-16(24(29)30)14-20(18)26(33)34/h1-4,13-14,21-22H,5-12H2
InChIKeyDCJHARRKAIYZFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DNP-PEG3-DNP (CAS 1365655-92-0) for PROTAC Linker Development and Hapten-Based Bioconjugation


DNP-PEG3-DNP is a homobifunctional polyethylene glycol (PEG)-based linker consisting of a triethylene glycol (PEG3) spacer chain symmetrically terminated at both ends with 2,4-dinitrophenyl (DNP) hapten moieties . The compound is primarily utilized as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), where it joins an E3 ubiquitin ligase ligand to a target protein-binding warhead [1]. Beyond PROTAC applications, the dual DNP termini enable recognition by anti-DNP antibodies, positioning the molecule as a compact hapten scaffold for immunology research, probe development, and bioconjugation .

Why DNP-PEG3-DNP Cannot Be Directly Replaced with Other PEG-Length Variants in PROTAC Design


The substitution of DNP-PEG3-DNP with other PEG-length homologs (e.g., PEG2, PEG4, PEG6, or PEG8) is not chemically trivial in PROTAC development. Linker length is a critical conformational tuner that dictates whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination and subsequent degradation [1]. Recent evidence demonstrates that PROTAC-mediated GSPT1 degradation depends explicitly on the length of the flexible PEG chain linker, with different PEG spacer lengths producing distinct degradation outcomes [2]. Furthermore, the PEG3 spacer provides a compact ~13–14 Å end-to-end distance—shorter than PEG4 variants—which is optimal for close-range interactions and sterically constrained binding pockets where longer spacers would introduce excessive conformational entropy or entropically collapse [1].

Quantitative Differentiation Evidence for DNP-PEG3-DNP Versus PEG-Length Comparators


PEG3 Spacer Length Defines a Discrete Conformational Window for Protein-Protein Interactions

The PEG3 spacer in DNP-PEG3-DNP provides a compact end-to-end distance of approximately 13–14 Å, representing a near-rigid span that is particularly suitable for targets with buried or sterically congested binding pockets [1]. In contrast, longer PEG variants (e.g., PEG4, PEG6, PEG8) provide progressively greater conformational flexibility and extended reach. For example, PEG4 linkers offer approximately 15–16 Å end-to-end distance, while PEG6 and PEG8 extend to approximately 20 Å and 25 Å respectively [1]. The choice among these lengths is not interchangeable: a PEG3-based linker constrains rotational freedom of terminal ligands and enforces a well-defined distance, whereas longer PEG homologues introduce additional gauche conformations that function as 'shock absorbers' to accommodate larger domain motions [1].

PROTAC design Linker optimization Ternary complex formation

PEG3 Linker Confers Enhanced Aqueous Solubility Relative to Non-PEG Alkyl Chain Linkers

The hydrophilic PEG3 chain in DNP-PEG3-DNP substantially increases aqueous solubility compared to alkyl chain-based linkers. Comparative data on DNP-PEG4-acid demonstrates that PEG-containing DNP linkers exhibit 'much better water solubility' than the commonly used DNP-X acid, which lacks the PEG spacer . While direct solubility quantification for DNP-PEG3-DNP is not reported in primary literature, the LogP value of 3.68 reflects the balance between the hydrophobic DNP moieties and the hydrophilic PEG3 chain. In practice, DNP-PEG3-DNP may dissolve in DMSO and can be formulated in aqueous buffer systems containing DMSO/PEG300/Tween-80/saline mixtures, as is standard for PEG-based PROTAC linkers .

Bioconjugation Aqueous solubility Hapten labeling

Symmetrical Dual DNP Architecture Enables Bivalent Hapten Presentation with Defined Spacing

DNP-PEG3-DNP presents two DNP hapten groups in a symmetrical, bivalent configuration separated by a defined PEG3 spacer. This architecture is functionally distinct from monovalent DNP-PEG conjugates (e.g., DNP-PEG4-NHS ester) or heterobifunctional variants (e.g., DNP-PEG12-acid), which contain only a single DNP moiety. Bivalent DNP-PEG-DNP ligands with sufficient PEG spacer length preferentially form intra-IgE cross-links that enhance inhibitory potency against mast cell degranulation [1]. Specifically, bivalent DNP-PEG(3350)-DNP achieves an IC50 of 8 nM, representing a >6-fold improvement over monovalent MPEG(5000)-DNP (IC50 = 50 nM) [1]. While this study used longer PEG polymers (3350 Da vs. ~524 Da for DNP-PEG3-DNP), the principle of bivalent hapten presentation with defined spacer geometry remains directly relevant to DNP-PEG3-DNP's functional differentiation.

Immunology Hapten recognition Antibody recruitment

Purity Specifications Support Reproducible PROTAC Library Construction

DNP-PEG3-DNP is commercially available with minimum purity specifications of ≥95% (multiple vendors) or 98% (select vendors) . This purity level ensures reliable performance in sensitive PROTAC synthesis workflows where linker impurities could generate undesired side products or reduce coupling efficiency. In contrast, some alternative PEG linkers may be supplied at lower purity grades or as technical-grade materials that require additional purification prior to use. The consistent availability of DNP-PEG3-DNP at ≥95–98% purity across multiple commercial sources facilitates reproducible compound procurement without the need for in-house purification and quality verification.

PROTAC synthesis Quality control Compound procurement

Optimal Application Scenarios for DNP-PEG3-DNP Based on Quantitative Differentiation Evidence


PROTAC SAR Optimization Where Compact Linker Length Is Critical

DNP-PEG3-DNP should be prioritized in structure-activity relationship (SAR) campaigns for PROTAC development when the target protein's binding pocket is sterically constrained or when crystallographic data suggest that an inter-ligand distance of approximately 13–14 Å is required for optimal ternary complex formation. The PEG3 spacer provides a compact, near-rigid scaffold that minimizes conformational entropy while enforcing precise spatial orientation between the E3 ligase ligand and target-binding warhead. Researchers should systematically evaluate PEG3, PEG4, and PEG6 linkers in parallel to identify the optimal length window, as linker length has been demonstrated to directly impact degradation efficiency [1].

Bivalent Hapten Presentation for Antibody Recognition and Immune Receptor Studies

The symmetrical dual DNP architecture of DNP-PEG3-DNP makes it suitable for immunological applications requiring bivalent hapten presentation with a defined short spacer. This includes studies of antibody-antigen binding kinetics, investigation of intra-IgE cross-linking mechanisms, and development of antibody-recruiting molecules where controlled DNP valency and spacing influence biological activity. The bivalent configuration has been shown to provide >6-fold enhanced inhibitory potency compared to monovalent DNP ligands in mast cell degranulation assays [2], establishing the functional importance of valency for DNP-PEG-based constructs.

Bioconjugation Workflows Requiring Improved Aqueous Compatibility

For conjugation reactions involving DNP hapten labeling of proteins, peptides, or other biomolecules in aqueous buffers, DNP-PEG3-DNP offers practical advantages over non-PEG alkyl chain-based DNP linkers. The hydrophilic PEG3 spacer enhances aqueous solubility and reduces aggregation during labeling reactions. Comparative assessment of PEG-containing DNP linkers versus DNP-X acid (non-PEG) demonstrates 'much better water solubility' for the PEG-containing variants , supporting the use of DNP-PEG3-DNP in aqueous bioconjugation protocols.

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